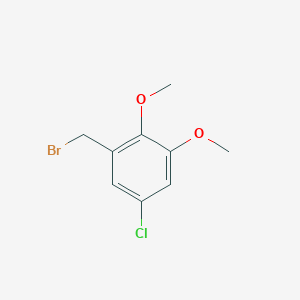![molecular formula C7H9Br B13599518 5-Bromobicyclo[2.2.1]hept-2-ene CAS No. 5810-82-2](/img/structure/B13599518.png)
5-Bromobicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromobicyclo[2.2.1]hept-2-ene is a brominated derivative of norbornene, a bicyclic hydrocarbon. This compound is characterized by its unique bicyclic structure, which includes a bromine atom attached to the second carbon of the norbornene ring. The molecular formula of this compound is C7H9Br, and it has a molecular weight of 173.05 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Bromobicyclo[2.2.1]hept-2-ene can be synthesized through various methods. One common approach involves the bromination of norbornene using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction typically proceeds at room temperature, resulting in the addition of a bromine atom to the norbornene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the norbornene ring can participate in addition reactions with electrophiles and nucleophiles.
Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Electrophilic Addition: Reagents such as hydrogen bromide (HBr) and sulfuric acid (H2SO4) are commonly used.
Polymerization: Catalysts such as metallocenes and transition metal complexes are employed.
Major Products Formed
Substitution Products: Various substituted norbornene derivatives.
Addition Products: Dibrominated or hydrogenated norbornene compounds.
Polymers: High-molecular-weight polymers with unique mechanical and thermal properties.
Aplicaciones Científicas De Investigación
5-Bromobicyclo[2.2.1]hept-2-ene has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Bromobicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets and pathways. The bromine atom and the double bond in the norbornene ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. Additionally, its unique structure allows it to participate in various catalytic and polymerization reactions .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A non-brominated analog with similar structural features but different reactivity.
5,6-Dibromobicyclo[2.2.1]hept-2-ene: A dibrominated derivative with distinct chemical properties.
2-Norbornene: A related compound with a different substitution pattern.
Uniqueness
5-Bromobicyclo[2.2.1]hept-2-ene is unique due to the presence of a single bromine atom, which imparts specific reactivity and properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
5810-82-2 |
|---|---|
Fórmula molecular |
C7H9Br |
Peso molecular |
173.05 g/mol |
Nombre IUPAC |
5-bromobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H9Br/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2 |
Clave InChI |
DWPPXNJBRSZQHD-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



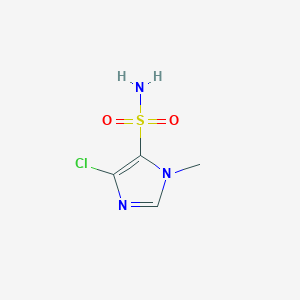
![({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride](/img/structure/B13599451.png)
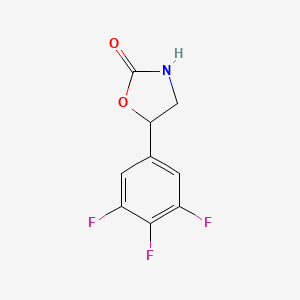
![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol](/img/structure/B13599458.png)
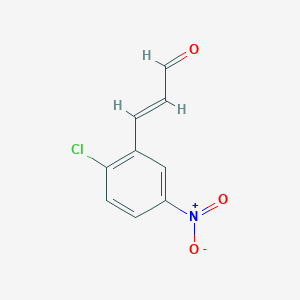
![2-(Benzo[b]thiophen-3-yl)acetaldehyde](/img/structure/B13599466.png)
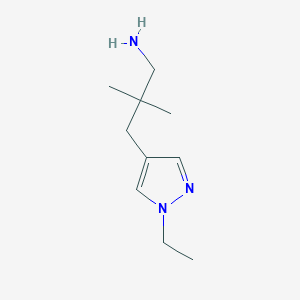
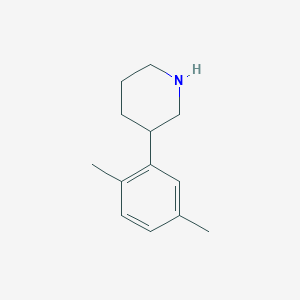
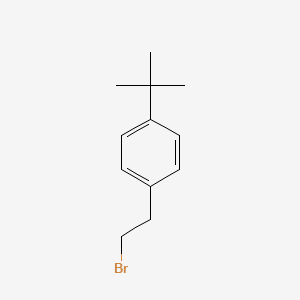
![1-[1-(4-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13599479.png)
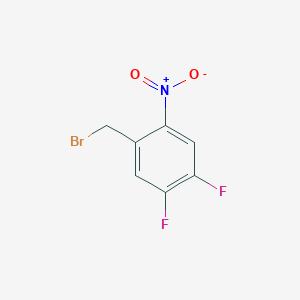
![[3-(methoxymethyl)cyclobutyl]urea,Mixtureofdiastereomers](/img/structure/B13599506.png)
